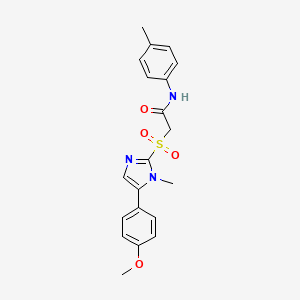

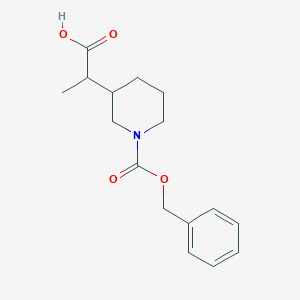

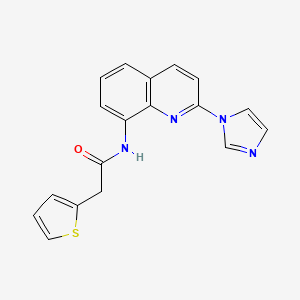

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide, commonly known as IQ-1S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IQ-1S is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Chemical Synthesis and Structural Rearrangements

One significant area of research involves the chemical synthesis and structural rearrangements of compounds related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates has been explored, leading to the formation of novel compounds through high-yield processes. These compounds undergo rearrangement under specific conditions to produce structurally novel heterocycles, highlighting the chemical versatility and potential for creating diverse derivatives (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Spatial Orientation and Coordination Chemistry

Another focus is on the spatial orientation of amide derivatives and their anion coordination capabilities. Research in this domain examines how different spatial orientations of such compounds affect their chemical behavior and interactions, particularly in the formation of salt molecules and channel-like structures through weak interactions. These findings contribute to understanding the molecular assembly and potential applications in coordination chemistry (Kalita & Baruah, 2010).

Anticancer and Antimicrobial Activities

The exploration of biological activities, particularly anticancer and antimicrobial effects, represents a critical area of application. Studies on compounds structurally similar or relevant to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide have shown significant biological activities. For instance, novel derivatives have been synthesized and evaluated for their cytotoxicity and anticancer activities against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Kovalenko et al., 2012). Additionally, the antibacterial activity of synthesized compounds has been investigated, offering insights into their potential use as antimicrobial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Fluorescent Sensing

Research also extends to the development of fluorescent sensors, where derivatives of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide have been employed. These compounds exhibit selective fluorescence enhancement in the presence of specific metal ions, demonstrating their utility in the selective detection and differentiation of ions such as cadmium from zinc. This application is crucial in environmental monitoring and biochemical assays, where selective and sensitive detection of ions is required (Zhou et al., 2012).

properties

IUPAC Name |

N-(2-imidazol-1-ylquinolin-8-yl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-17(11-14-4-2-10-24-14)20-15-5-1-3-13-6-7-16(21-18(13)15)22-9-8-19-12-22/h1-10,12H,11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHYLEKRNMBGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CC3=CC=CS3)N=C(C=C2)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(thiophen-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2421620.png)

![1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2421621.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,2-dimethylpropanamide](/img/structure/B2421624.png)

![1-{[3-(4-Fluorophenyl)-2-mercapto-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2421627.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2421629.png)

![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)

![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)